Butanoic acid, 4-[[5-oxido-4-(phenylsulfonyl)-1,2,5-oxadiazol-3-yl]oxy]-

Catalog No.
S12281055
CAS No.
M.F
C12H12N2O7S
M. Wt
328.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butanoic acid, 4-[[5-oxido-4-(phenylsulfonyl)-1,2,...

Product Name

Butanoic acid, 4-[[5-oxido-4-(phenylsulfonyl)-1,2,5-oxadiazol-3-yl]oxy]-

IUPAC Name

4-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]butanoic acid

Molecular Formula

C12H12N2O7S

Molecular Weight

328.30 g/mol

InChI

InChI=1S/C12H12N2O7S/c15-10(16)7-4-8-20-11-12(14(17)21-13-11)22(18,19)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16)

InChI Key

WIRJJTHQGBUSEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=[N+](ON=C2OCCCC(=O)O)[O-]

Butanoic acid, 4-[[5-oxido-4-(phenylsulfonyl)-1,2,5-oxadiazol-3-yl]oxy]- is a chemical compound characterized by its unique structure that incorporates a butanoic acid moiety linked to a phenylsulfonyl group and a 1,2,5-oxadiazole derivative. The molecular formula of this compound is C10H11N3O5SC_{10}H_{11}N_{3}O_{5}S, and it has a molecular weight of approximately 273.27 g/mol. The presence of the oxadiazole ring contributes to its potential reactivity and biological activity, making it an interesting subject for research in medicinal chemistry.

Typical of carboxylic acids and sulfonamides. Key reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Amidation: Formation of amides with amines.
  • Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic attack, leading to the substitution of the sulfonyl moiety.
  • Reduction: The oxadiazole ring may be susceptible to reduction under specific conditions.

These reactions can be utilized to modify the compound for enhanced properties or to create derivatives with specific functionalities.

Preliminary studies suggest that butanoic acid derivatives exhibit various biological activities, including:

  • Antimicrobial Properties: Compounds containing oxadiazole rings have shown potential against bacterial strains.
  • Anti-inflammatory Effects: Some derivatives have been noted for their ability to modulate inflammatory pathways.
  • Cytotoxic Activity: Certain analogs may induce apoptosis in cancer cell lines, indicating potential use in cancer therapy.

Further research is necessary to elucidate the specific mechanisms of action and therapeutic potentials of this compound.

The synthesis of butanoic acid, 4-[[5-oxido-4-(phenylsulfonyl)-1,2,5-oxadiazol-3-yl]oxy]- can involve several steps:

  • Formation of the Oxadiazole Ring: Typically achieved through the reaction of a suitable hydrazine derivative with an appropriate carbonyl compound.
  • Sulfonation: Introduction of the phenylsulfonyl group can be accomplished via sulfonation reactions using sulfur trioxide or chlorosulfonic acid.
  • Esterification or Amidation: Finally, the carboxylic acid can be converted into the desired ester or amide form depending on the target application.

These methods may vary based on available reagents and desired purity levels.

Butanoic acid, 4-[[5-oxido-4-(phenylsulfonyl)-1,2,5-oxadiazol-3-yl]oxy]- can have several applications:

  • Pharmaceutical Development: As a precursor for drugs targeting bacterial infections or inflammatory diseases.
  • Agricultural Chemicals: Potential use in developing agrochemicals that target pests or diseases in crops.
  • Material Science: Investigated for its properties in polymer chemistry or as a component in advanced materials.

Studies on interactions involving butanoic acid derivatives indicate potential synergistic effects when combined with other therapeutic agents. For example:

  • Combination Therapy: Investigating its use alongside traditional antibiotics could enhance efficacy against resistant bacterial strains.
  • Synergistic Effects with Anti-inflammatory Agents: Possible enhancement of anti-inflammatory responses when used with corticosteroids or non-steroidal anti-inflammatory drugs.

These interactions warrant further exploration to optimize therapeutic strategies.

Several compounds share structural characteristics with butanoic acid, 4-[[5-oxido-4-(phenylsulfonyl)-1,2,5-oxadiazol-3-yl]oxy]-:

Compound NameStructureUnique Features
Butanoic AcidC4H8O2C_4H_8O_2Simple carboxylic acid; no heteroatoms.
PhenylsulfonamideC6H7NO2SC_6H_7NO_2SContains sulfonamide functionality; lacks oxadiazole.
5-Oxido-1,2,5-OxadiazoleC2H2N4O3C_2H_2N_4O_3Heterocyclic compound; focuses on nitrogen and oxygen without carboxylic acid.

The uniqueness of butanoic acid, 4-[[5-oxido-4-(phenylsulfonyl)-1,2,5-oxadiazol-3-yl]oxy]- lies in its combination of functional groups that may provide distinct biological activities not observed in simpler analogs. This complexity opens avenues for novel medicinal applications and further research into its properties and interactions.

XLogP3

1.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

328.03652190 g/mol

Monoisotopic Mass

328.03652190 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

Explore Compound Types